1,2-Distearoyl-sn-glycerol
1,2-Distearoyl-sn-glycerol
1,2-dioctadecanoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol where both acyl groups are specified as octadecanoyl. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 36:0. It is functionally related to an octadecanoic acid.
1,2-Dioctadecanoyl-sn-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
DG(18:0/18:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Distearoyl-sn-glycerol has been reported in Sciadopitys verticillata with data available.
1,2-Dioctadecanoyl-sn-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
DG(18:0/18:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,2-Distearoyl-sn-glycerol has been reported in Sciadopitys verticillata with data available.
Brand Name:
Vulcanchem
CAS No.:
10567-21-2
VCID:
VC20873070
InChI:
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1
SMILES:
Array
Molecular Formula:
C39H76O5
Molecular Weight:
625.0 g/mol
1,2-Distearoyl-sn-glycerol
CAS No.: 10567-21-2
Cat. No.: VC20873070
Molecular Formula: C39H76O5
Molecular Weight: 625.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2-dioctadecanoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol where both acyl groups are specified as octadecanoyl. It is a 1,2-diacyl-sn-glycerol and a diacylglycerol 36:0. It is functionally related to an octadecanoic acid. 1,2-Dioctadecanoyl-sn-glycerol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). DG(18:0/18:0/0:0) is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 1,2-Distearoyl-sn-glycerol has been reported in Sciadopitys verticillata with data available. |
|---|---|
| CAS No. | 10567-21-2 |
| Molecular Formula | C39H76O5 |
| Molecular Weight | 625.0 g/mol |
| IUPAC Name | [(2S)-3-hydroxy-2-octadecanoyloxypropyl] octadecanoate |
| Standard InChI | InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1 |
| Standard InChI Key | UHUSDOQQWJGJQS-QNGWXLTQSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC |
| Appearance | Assay:≥98%A crystalline solid |
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